2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
These reagents have been developed to make CF3O-containing compounds more accessible and are used in combination with transition-metal catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique pharmacological properties.
Agrochemicals: It is used in the development of new agrochemical products that benefit from the properties of the trifluoromethoxy group.
Material Sciences: The compound is explored for its applications in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-[1,1’-biphenyl]
- 2-Hydroxy-4’-(methoxy)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUFTIPDBIBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.